Hexafluoroacetone

Beschreibung

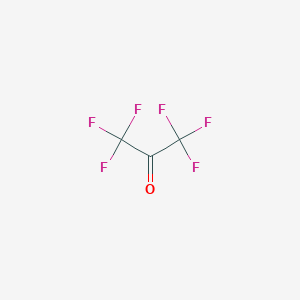

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O/c4-2(5,6)1(10)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZWSGALLODQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6O, Array | |

| Record name | HEXAFLUOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAFLUOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10543-95-0 (monohydrate), 13098-39-0 (sesquihydrate), 32836-39-8 (dihydrate), 34202-69-2 (trihydrate) | |

| Record name | Hexafluoroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9043778 | |

| Record name | Hexafluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexafluoroacetone is a colorless, toxic, and highly reactive gas. At ambient temperatures, it is likely to generate a considerable amount of vapor. It is an irritant to skin, eyes and mucous membranes and is toxic by ingestion, skin absorption, and inhalation. When heated to high temperatures it emits toxic fluoride fumes. Prolonged exposure of the container to fire or intense heat may cause it to violently rupture and rocket. It is used in the production of other chemicals., Liquid, Colorless gas with a musty odor. [Note: Shipped as a liquefied compressed gas.]; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a musty odor., Colorless gas with a musty odor. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | HEXAFLUOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanone, 1,1,1,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAFLUOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAFLUOROACETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/483 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexafluoroacetone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0319.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-18 °F at 760 mmHg (NIOSH, 2023), -27 °C, -28 °C, -18 °F | |

| Record name | HEXAFLUOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAFLUOROACETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/483 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexafluoroacetone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0319.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Solubility in water: reaction, releasing heat, Reacts | |

| Record name | HEXAFLUOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAFLUOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexafluoroacetone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0319.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.33 G/ML @ 25 °C (LIQUID), DENSITY: 1.65 @ 25 °C (LIQUID), 5.76(relative gas density) | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexafluoroacetone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0319.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.76 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.7 | |

| Record name | HEXAFLUOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAFLUOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5.8 atm (NIOSH, 2023), 5.0 mm Hg @ 25 °C, from experimentally derived coefficients, 5.8 atm | |

| Record name | HEXAFLUOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUOROACETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/483 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexafluoroacetone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0319.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS GAS, Colorless gas [Note: Shipped as a liquefied compressed gas]. | |

CAS No. |

684-16-2 | |

| Record name | HEXAFLUOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexafluoroacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=684-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluoroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluoroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexafluoroacetone | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hexafluoroacetone-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propanone, 1,1,1,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluoroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKU9463N1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAFLUOROACETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/483 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Propanone, 1,1,1,3,3,3-hexafluoro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UC256250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-188 °F (NIOSH, 2023), -125.45 °C @ 101.3 kPa, -129 °C, -188 °F | |

| Record name | HEXAFLUOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3566 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAFLUOROACETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/483 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexafluoroacetone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0319.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Gas-phase chemistry of hexafluoroacetone

An In-Depth Technical Guide to the Gas-Phase Chemistry of Hexafluoroacetone

Abstract

This compound (HFA), (CF₃)₂CO, is a perfluorinated ketone characterized by its high reactivity, stemming from the strong electron-withdrawing nature of its two trifluoromethyl groups.[1][2] This guide provides a comprehensive exploration of the gas-phase chemistry of HFA, a topic of significant interest in atmospheric science, plasma etching, and organic synthesis. We will delve into the core reaction dynamics—thermal decomposition, photochemistry, and interactions with atmospheric radicals—grounded in established experimental observations and mechanistic interpretations. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a field-proven perspective on the causality behind experimental design and data interpretation.

Introduction: The Unique Reactivity of a Fluorinated Ketone

Structurally analogous to acetone, this compound's chemical behavior is markedly different.[1] The substitution of hydrogen with highly electronegative fluorine atoms creates a profoundly electrophilic carbonyl carbon, making HFA susceptible to nucleophilic attack and forming an unusually stable hydrate in the presence of water.[1][2] In the gas phase, where intermolecular interactions are minimized, the intrinsic properties of the (CF₃)₂CO molecule dictate its reactivity. Understanding its unimolecular decomposition (thermal and photochemical) and bimolecular reactions is critical for predicting its environmental fate, optimizing its use as a chemical intermediate, and controlling its role in plasma processes.[3][4] This guide synthesizes key findings in these areas, focusing on the kinetic and mechanistic details that govern its transformations.

Thermal Decomposition: A Tale of Two Pathways

The thermal decomposition of HFA in the gas phase is a classic example of competing unimolecular reaction channels. The governing mechanism and product distribution are highly dependent on temperature. Studies conducted in static systems using steel reaction vessels have been instrumental in elucidating these pathways.[5][6]

Mechanistic Overview

At temperatures between 550-628°C, two primary first-order decomposition modes are observed[5]:

-

Rearrangement Pathway: At lower temperatures within this range (approaching 550°C), HFA primarily undergoes a molecular rearrangement to form hexafluoroethane (C₂F₆) and carbon monoxide (CO). This process is believed to occur via a concerted mechanism rather than a free-radical pathway.[5] (CF₃)₂CO → C₂F₆ + CO

-

C-C Bond Fission Pathway: As the temperature increases (predominantly above 600°C), a second decomposition channel becomes significant, involving the cleavage of a carbon-carbon bond to yield a trifluoroacetyl radical (CF₃CO) and a trifluoromethyl radical (CF₃). The trifluoroacetyl radical is unstable and rapidly decomposes.[7] However, the observed stable products are trifluoroacetyl fluoride (CF₃COF) and difluoromethylene (CF₂), suggesting a more complex primary split or rapid subsequent reactions.[5] The difluoromethylene radical is highly reactive and can polymerize, notably forming octafluoroisobutene.[5] (CF₃)₂CO → CF₃COF + :CF₂

The dominance of the rearrangement at lower temperatures versus fission at higher temperatures highlights the different activation energies associated with each pathway.

Caption: Competing thermal decomposition pathways for this compound.

Experimental Protocol: Static System Pyrolysis

The study of HFA pyrolysis demands a carefully controlled environment to isolate the primary decomposition steps from secondary reactions and wall effects.

Objective: To determine the rate constants and product distribution for the thermal decomposition of HFA at a given temperature.

Methodology:

-

System Preparation: A static reaction vessel, typically made of steel or quartz to withstand high temperatures, is evacuated to high vacuum (<10⁻⁵ torr) to remove atmospheric gases.

-

Sample Introduction: A known pressure of gaseous HFA is introduced into the heated vessel. The pressure is kept low to ensure reactions are in the unimolecular regime.

-

Reaction Execution: The vessel is maintained at a constant, uniform temperature (e.g., 580°C) for a defined period.

-

Quenching: After the specified time, the reaction is quenched by rapidly expanding the contents of the vessel into a series of cold traps (typically cooled with liquid nitrogen) to condense the products and unreacted HFA.

-

Product Analysis: The non-condensable products (like CO) are quantified by gas chromatography (GC) or mass spectrometry (MS). The condensable fraction is separated and identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Infrared (IR) Spectroscopy.

-

Kinetic Analysis: The experiment is repeated at different reaction times to obtain a rate of product formation or reactant decay, from which the first-order rate constant can be calculated.

Causality Insight: The choice of a steel vessel is significant; its surface can influence reaction pathways.[5] Comparing results with those from a quartz vessel can help identify heterogeneous (wall-catalyzed) effects. Low initial pressures are used to minimize bimolecular collisions that could lead to secondary reactions, ensuring the observed kinetics are truly representative of the unimolecular decomposition.

Quantitative Kinetic Data

The following table summarizes the Arrhenius parameters reported for the two primary decomposition pathways.

| Pathway | A-factor (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Temperature Range (°C) | Reference |

| Rearrangement | 10¹⁵.⁵ | 79.1 | 550-628 | [5] |

| C-C Fission | Not explicitly determined | Lower than rearrangement | 550-628 | [5] |

Note: The original study provides a graphical representation from which Arrhenius parameters are derived; the C-C fission pathway becomes dominant at higher temperatures, indicating a different kinetic profile.

Photochemistry: A Clean Source of Trifluoromethyl Radicals

The photolysis of this compound is one of the most efficient and clean methods for generating trifluoromethyl (CF₃) radicals in the gas phase, a property that has made it a workhorse for studying the kinetics of CF₃ radical reactions.[8][9]

Primary Photolytic Process

When exposed to ultraviolet (UV) light, particularly around 3130 Å (313 nm), HFA undergoes dissociation.[9] This wavelength corresponds to the n→π* transition of the carbonyl group. The primary process is the cleavage of the C-C bonds to produce two trifluoromethyl radicals and one molecule of carbon monoxide.

(CF₃)₂CO + hν (λ ≈ 313 nm) → 2 CF₃• + CO

The resulting CF₃ radicals primarily recombine to form hexafluoroethane (C₂F₆). Thus, the only significant final products observed over a wide temperature range (25 to 350°C) are C₂F₆ and CO.[8][9]

2 CF₃• → C₂F₆

This simple product profile is a major advantage of using HFA as a radical source, as it avoids the complex side reactions that plague other sources like acetone photolysis.[9]

Caption: Primary photochemical pathway for this compound.

Influence of Pressure and Wavelength

A key feature of HFA photolysis is the pressure dependence of the quantum yield (Φ). The quantum yield of CO formation decreases as the pressure of HFA or an added inert gas increases.[8][9] This observation is crucial as it implies the existence of a relatively long-lived electronically excited state, (CF₃)₂CO*.

This excited molecule can either dissociate to form products or be collisionally deactivated back to the ground state by another molecule (M).

(CF₃)₂CO* → 2 CF₃• + CO (Dissociation) (CF₃)₂CO* + M → (CF₃)₂CO + M (Deactivation/Quenching)

At low pressures, dissociation is the dominant fate of the excited molecule. At higher pressures, the collision frequency increases, making deactivation more competitive and thus lowering the overall quantum yield of decomposition.[10]

Photolysis at shorter wavelengths, such as 147 nm, can lead to different dynamics. At this high energy, the quantum yield has been observed to increase with pressure, suggesting a mechanism where the photoexcited molecule collides with and transfers energy to a ground-state HFA molecule, causing the second molecule to dissociate.[11]

Experimental Protocol: Gas-Phase Photolysis Study

Objective: To measure the quantum yield of CO formation from HFA photolysis as a function of pressure.

Methodology:

-

Light Source & Filtering: A high-pressure mercury lamp is used as the light source. The desired wavelength (e.g., 3130 Å) is isolated using a combination of chemical and glass filters.

-

Reaction Cell: A cylindrical quartz cell is used, as quartz is transparent to UV radiation. The cell is connected to a vacuum line for evacuation and sample introduction.

-

Actinometry: To measure the light intensity (photon flux), an actinometer is used. The photolysis of acetone at a specific temperature and pressure, for which the quantum yield is well-established (Φ(CO) = 1), is a common choice.[9] The rate of CO production from acetone under identical illumination conditions provides a benchmark for the photon flux.

-

HFA Photolysis: The cell is filled with a known pressure of HFA. It is then exposed to the filtered UV light for a measured time.

-

Analysis: The amount of CO produced is measured, typically by gas chromatography or mass spectrometry.

-

Quantum Yield Calculation: The quantum yield is calculated as the ratio of the rate of CO formation from HFA to the rate of CO formation from the actinometer (acetone) under the same conditions.

-

Pressure Dependence: The experiment is repeated with varying initial pressures of HFA or with the addition of varying pressures of an inert buffer gas (like N₂ or CO₂) to study collisional quenching.

Trustworthiness Insight: The use of chemical actinometry is a self-validating system. By calibrating the light source's intensity with a well-understood reference reaction immediately before or after the sample run, any fluctuations in lamp output are accounted for, ensuring the reliability of the measured quantum yields.

Electron Interactions and Atmospheric Chemistry

Dissociative Electron Attachment

Low-energy electron attachment to HFA is a significant process that leads to molecular fragmentation. These studies are often conducted using mass spectrometers where a beam of electrons with a well-defined energy collides with HFA molecules. The resulting negative ions are then detected. This process, known as dissociative electron attachment (DEA), can lead to the formation of various anionic fragments.[12][13] The high electron affinity of HFA (experimentally determined to be 1.42 ± 0.02 eV) facilitates electron capture.[14][15]

Atmospheric Implications: Reaction with Hydroxyl Radicals (•OH)

The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH). The rate of reaction with •OH is the principal determinant of the atmospheric lifetime of most organic compounds. For HFA, the rate constant for its reaction with •OH is exceptionally low.

(CF₃)₂CO + •OH → Products

The estimated rate constant is less than 1 x 10⁻¹⁶ cm³/molecule-sec at 25°C.[3] This slow reaction rate is attributed to the absence of abstractable hydrogen atoms and the deactivating effect of the fluorine atoms on the carbonyl group.

Consequence: Due to its very slow reaction rate with •OH radicals and its absorption of UV light in the actinic region (220-400 nm), HFA's primary atmospheric sink is likely direct photolysis.[3] Its long atmospheric lifetime means it could potentially contribute to global warming, although its overall impact depends on its emission rates and atmospheric concentration.

Experimental Protocol: Relative Rate Method for Kinetic Studies

Determining a very slow rate constant directly is challenging. Therefore, a relative rate method is the preferred experimental choice.

Objective: To determine the rate constant (k_HFA) for the reaction of HFA with an oxidant (e.g., •OH or Cl•) relative to a reference compound (k_ref) whose rate constant is accurately known.

Methodology:

-

Chamber Setup: A mixture of HFA, a reference compound (e.g., methane or ethane), and an oxidant precursor (e.g., O₃ for •OH via alkene ozonolysis, or Cl₂ for Cl•) is prepared in a large, inert reaction chamber (e.g., a Teflon bag) or a glass photoreactor.

-

Initiation: The reaction is initiated. For •OH, this might involve adding an alkene to the ozone-containing mixture. For Cl•, the mixture is irradiated with UV light to photolyze the Cl₂.

-

Monitoring: The concentrations of HFA and the reference compound are monitored over time using a sensitive analytical technique like FTIR spectroscopy or GC-MS.

-

Data Analysis: The relative loss of HFA and the reference compound is governed by their respective reaction rate constants. Assuming their loss is dominated by reaction with the oxidant, the following relationship holds: ln([HFA]₀/[HFA]t) = (k_HFA / k_ref) * ln([Ref]₀/[Ref]t) A plot of ln([HFA]₀/[HFA]t) versus ln([Ref]₀/[Ref]t) yields a straight line with a slope of k_HFA / k_ref.

-

Calculation: Since k_ref is known, k_HFA can be calculated directly from the slope.

Caption: Workflow for the relative rate method in gas-phase kinetics.

Conclusion

The gas-phase chemistry of this compound is defined by the profound electronic influence of its geminal trifluoromethyl groups. Its thermal chemistry is a delicate balance between a rearrangement pathway and a C-C bond fission pathway, controlled by temperature. Its photochemistry provides an exceptionally clean and controllable source of CF₃ radicals, making it an invaluable tool in kinetic studies. In the atmosphere, its resistance to oxidation by OH radicals, coupled with its susceptibility to photolysis, dictates its environmental persistence. The experimental protocols detailed herein—static pyrolysis, actinometrically-calibrated photolysis, and relative-rate kinetics—represent robust, self-validating systems that have been essential in building our current, detailed understanding of this unique molecule. Future research may focus on the reactions of HFA with other atmospheric oxidants, such as the nitrate radical (NO₃), and further refining the kinetic parameters of its thermal decomposition under a wider range of conditions.

References

-

Bald, I., Dąbkowska, I., Illenberger, E., & Ingólfsson, O. (2007). Energy selective excision of CN following electron attachment to this compound azine ((CF3)2CQN–NQC(CF3)2)w. Physical Chemistry Chemical Physics, 9(23), 2937-2943. [Link]

-

Harland, P. W., & Thynne, J. C. J. (1969). The Electron Attachment Cross Section for this compound. The Journal of Physical Chemistry, 73(12), 4031-4035. [Link]

-

Batey, W., & Trenwith, A. B. (1961). The Thermal Decomposition of this compound. Journal of the Chemical Society (Resumed), 1388-1392. [Link]

-

Ayscough, P. B., & Steacie, E. W. R. (1956). The photolysis of this compound. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 234(1199), 476-488. [Link]

-

Pritchard, G. O., & Dacey, J. R. (1955). The Vapor Phase Photolysis of this compound in the Presence of Methane and Ethane. Canadian Journal of Chemistry, 33(12), 1845-1852. [Link]

-

Ayscough, P. B., & Steacie, E. W. R. (1956). The photolysis of this compound. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 234(1199), 476-488. [Link]

-

Gordon, A. S., & Bibler, J. P. (1978). The 147-nm photolysis of this compound. The Journal of Chemical Physics, 68(10), 4716-4719. [Link]

-

Porter, G. B., & Uchida, K. (1966). Deactivation in the Photolysis of this compound at Low Pressure. The Journal of Physical Chemistry, 70(10), 3454-3455. [Link]

-

Fenzlaff, H. P., et al. (2018). Dissociative electron attachment to the complexation ligands hexafluoroacetylacetone, trifluoroacetylacetone and acetylacetone; A comparative experimental and theoretical study. Physical Chemistry Chemical Physics, 20(4), 2243-2252. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12695, this compound. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanone, 1,1,1,3,3,3-hexafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Hackett, P. A., et al. (1979). Multiphoton decomposition of this compound: Effects of pressure, fluence, wavelength, and temperature on the decomposition yield and C-13 and O-18 isotopic selectivity. The Journal of Chemical Physics, 71(7), 2682-2693. [Link]

-

Wang, X. B., et al. (2020). Electron Affinity and Electronic Structure of this compound (HFA) Revealed by Photodetaching the [HFA]•– Radical Anion. The Journal of Physical Chemistry A, 124(51), 10729-10735. [Link]

-

Wang, X. B., et al. (2020). Electron Affinity and Electronic Structure of this compound (HFA) Revealed by Photodetaching the [HFA]•– Radical Anion. OSTI.GOV. [Link]

-

Wikipedia contributors. (n.d.). This compound. Wikipedia. Retrieved from [Link]

- Nappa, M. J., & Sievert, A. C. (2011). Process for dehydration of this compound hydrate. U.S.

-

Baker, B. B., & Carlson, D. P. (1970). Measurement of trace amounts of this compound in air by infrared spectrometry, after conversion to fluoroform. Analytical Chemistry, 42(12), 1474-1475. [Link]

-

Batey, W., & Trenwith, A. B. (1961). 265. The thermal decomposition of this compound. Journal of the Chemical Society (Resumed), 1388-1392. [Link]

-

Halpern, A. M., & Ware, W. R. (1970). Luminescent Properties of this compound. III. Vibrational Relaxation and Radiationless Processes in the Gas Phase. The Journal of Chemical Physics, 53(5), 1969-1977. [Link]

-

Foon, R., & Reid, G. P. (1971). Kinetics of the gas phase fluorination of hydrogen and alkanes. Transactions of the Faraday Society, 67, 3513-3520. [Link]

-

National Research Council. (2013). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 16. National Academies Press. [Link]

-

chemeurope.com. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2021). Determining the equilibrium constant from reaction rate constants Sp 13 B6. [Link]

-

NIST. (n.d.). 2-Propanone, 1,1,1,3,3,3-hexafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Middleton, W. J., & Krespan, C. G. (1973). This compound. Organic Syntheses, Coll. Vol. 5, p.628 (1973); Vol. 45, p.51 (1965). [Link]

-

NIST. (n.d.). 2-Propanone, 1,1,1,3,3,3-hexafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Gauth. (n.d.). Solved: For the gas-phase hydration of hexafluroacetone. Retrieved from [Link]

-

Reddit. (2023). This compound Safety. r/Chempros. [Link]

-

Carr, S., et al. (2003). A kinetic and mechanistic study of the gas-phase reactions of OH radicals and Cl atoms with some halogenated acetones and their atmospheric implications. Physical Chemistry Chemical Physics, 5(18), 4075-4082. [Link]

- Samejima, S., & Yoda, S. (1983). Method of purifying this compound containing chlorofluoroacetones. U.S.

-

Dils, B., & Vereecken, L. (2011). Kinetic parameters for gas-phase reactions: Experimental and theoretical challenges. Physical Chemistry Chemical Physics, 13(18), 8233-8247. [Link]

-

Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13667-13686. [Link]

-

Adjiman, C. S., et al. (2013). Predicting the phase behavior of fluorinated organic molecules using the GC-SAFT-VR equation of state. Fluid Phase Equilibria, 337, 248-265. [Link]

-

Wollenhaupt, M., & Crowley, J. N. (2000). Mechanism of the reaction of OH radicals with acetone and acetaldehyde at 251 and 296 K. Physical Chemistry Chemical Physics, 2(10), 2377-2384. [Link]

-

Zádor, J., et al. (2011). Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. The Journal of Physical Chemistry A, 115(41), 11210-11219. [Link]

-

Modica, A. P. (1970). EXPERIMENTAL AND THEORETICAL KINETICS OF HIGH TEMPERATURE FLUOROCARBON CHEMISTRY. Defense Technical Information Center. [Link]

-

Ferris Research Group. (n.d.). Chemical Kinetics. Princeton University. Retrieved from [Link]

-

Raj, A., & Chakravarty, S. (2021). Atmospheric reactions of substituted butanes with OH radicals: kinetics and atmospheric implications. Physical Chemistry Chemical Physics, 23(4), 2696-2708. [Link]

-

Giri, B., et al. (2021). Reaction kinetics of 1,4-cyclohexadienes with OH radicals: an experimental and theoretical study. Physical Chemistry Chemical Physics, 23(34), 18585-18596. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. This compound | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 265. The thermal decomposition of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. 265. The thermal decomposition of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Energy selective excision of CN− following electron attachment to this compound azine ((CF3)2C [[double bond, length as m-dash]] N–N [[double bond, length as m-dash]] C(CF3)2) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. osti.gov [osti.gov]

- 15. Electron Affinity and Electronic Structure of this compound (HFA) Revealed by Photodetaching the [HFA]•– Radical Anion (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Formation and Stability of Hexafluoroacetone Hydrate

This guide provides a comprehensive technical overview of hexafluoroacetone hydrate, a unique gem-diol with remarkable stability. It is intended for researchers, scientists, and professionals in drug development who utilize fluorinated compounds in their work. This document delves into the fundamental principles governing its formation, the factors influencing its stability, and practical, field-proven methodologies for its synthesis and characterization.

Introduction: The Anomaly of a Stable Gem-Diol

This compound (HFA) is a nonflammable, colorless gas with a musty odor.[1] Structurally similar to acetone, its reactivity is profoundly different due to the presence of two trifluoromethyl groups.[2] These powerful electron-withdrawing groups render the carbonyl carbon exceptionally electrophilic, making HFA highly reactive toward nucleophiles.[3]

One of the most striking manifestations of this high reactivity is its vigorous and exothermic reaction with water to form a stable geminal diol, this compound hydrate.[3][4] Unlike most gem-diols, which are transient intermediates that readily dehydrate back to the parent carbonyl compound, this compound hydrate is a readily isolable and stable entity.[5][6] This unusual stability opens up a wide range of applications for this compound as a reagent and building block in organic synthesis.[7][8]

This guide will explore the intricacies of this compound hydrate, providing both theoretical understanding and practical guidance for its use in a laboratory setting.

The Chemistry of Formation: A Thermodynamically Driven Process

The formation of this compound hydrate from this compound and water is a rapid and reversible reaction that strongly favors the hydrated form.[6] The equilibrium constant (Keq) for this hydration is approximately 10⁶ M⁻¹, a stark contrast to the unfavorable Keq of 10⁻³ M⁻¹ for the hydration of acetone.[2] This vast difference underscores the powerful thermodynamic driving force behind the formation of this compound hydrate.

The Role of Electron-Withdrawing Groups

The exceptional stability of this compound hydrate is a direct consequence of the strong inductive effect of the two trifluoromethyl (-CF₃) groups.[6] These groups withdraw electron density from the central carbon atom, a phenomenon that has two significant impacts:

-

Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the -CF₃ groups intensifies the partial positive charge on the carbonyl carbon of this compound, making it highly susceptible to nucleophilic attack by water.[6]

-

Stabilization of the Gem-Diol: In the resulting gem-diol, the electron-withdrawing -CF₃ groups help to stabilize the molecule by pulling electron density away from the oxygen atoms of the hydroxyl groups. This reduces the electronic repulsion between the two oxygen atoms on the same carbon, a major destabilizing factor in most gem-diols.[2][6]

Mechanism of Hydration

The hydration of this compound can be catalyzed by either acid or base, which accelerates the rate of reaction but does not alter the position of the equilibrium.[6]

-

Base-Catalyzed Hydration: Under basic conditions, the hydroxide ion (OH⁻), a more potent nucleophile than water, attacks the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by water to yield the gem-diol.

-

Acid-Catalyzed Hydration: In an acidic medium, the carbonyl oxygen is protonated, which further increases the electrophilicity of the carbonyl carbon. A subsequent attack by a water molecule, followed by deprotonation, affords the gem-diol.

Diagram of the Hydration Mechanism

Caption: Reversible formation of this compound hydrate.

Forms of this compound Hydrate

This compound hydrate can exist in several forms, depending on the amount of water present. The most common forms are the monohydrate, sesquihydrate, and trihydrate.[9] The trihydrate, (CF₃)₂C(OH)₂·2H₂O, is a stable liquid at room temperature and is often the commercially available form due to its ease of handling compared to the gaseous anhydrous this compound.[10]

Stability Profile of this compound Hydrate

The stability of this compound hydrate is a key feature that distinguishes it from other gem-diols. This stability is not absolute and is influenced by environmental conditions such as temperature and pH.

Thermal Stability

This compound hydrate exhibits significant thermal stability. However, at elevated temperatures, it can undergo decomposition. The anhydrous form, this compound, decomposes at 550°C, producing toxic fumes.[1] The hydrate's stability is lower, and it can be dehydrated back to the parent ketone. For instance, treatment with hot sulfuric acid can convert the hydrated form back to anhydrous this compound.[7] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to quantitatively assess the thermal stability and dehydration profile of the different hydrate forms.[11]

pH Stability and Acidity

This compound hydrate is acidic in nature.[3][7] This acidity arises from the electron-withdrawing trifluoromethyl groups, which stabilize the conjugate base formed upon deprotonation of one of the hydroxyl groups. The stability of gem-diols can be influenced by pH, with some studies on other gem-diols showing that the hydrate form can be favored at specific pH ranges.[12] While specific quantitative data on the pH stability profile of this compound hydrate is not extensively documented in readily available literature, its acidic nature suggests that in basic solutions, it will exist in its deprotonated form.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the laboratory-scale synthesis and characterization of this compound hydrate. These protocols are designed to be self-validating, with clear explanations for each step.

Laboratory Synthesis of this compound Trihydrate

This protocol is adapted from established methods for the synthesis of this compound and its subsequent hydration.[13][14] It involves the oxidation of a hexafluorothioacetone dimer, followed by hydration of the resulting this compound gas.

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound trihydrate.

Materials and Equipment:

-

Hexafluoropropene

-

Sulfur

-

Potassium fluoride (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Potassium iodate

-

Deionized water

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Condenser

-

Gas inlet tube

-

Cold trap (-78 °C)

-

Heating mantle

-

Distillation apparatus

-

Schlenk line or equivalent inert gas setup

Procedure:

-

Preparation of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane:

-

In a dry three-necked flask under an inert atmosphere (e.g., nitrogen), combine anhydrous potassium fluoride, sulfur, and anhydrous DMF.

-

Cool the mixture and slowly bubble in hexafluoropropene gas. The reaction is exothermic and should be maintained at a controlled temperature.[13]

-

After the addition is complete, the reaction mixture is worked up by filtration and washing to isolate the dithietane intermediate.

-

-

Oxidation to this compound:

-

The isolated dithietane is then oxidized using a suitable oxidizing agent, such as potassium iodate, in an appropriate solvent system.[13]

-

This reaction generates gaseous this compound, which must be carefully handled in a well-ventilated fume hood and collected in a cold trap.

-

-

Hydration to this compound Trihydrate:

-

The collected this compound gas is then slowly bubbled through a pre-weighed amount of chilled deionized water. The absorption of the gas is highly exothermic, and the receiving vessel should be cooled in an ice bath.

-

Continue bubbling the gas until the desired weight corresponding to the formation of the trihydrate is achieved. The trihydrate has a boiling point of approximately 106 °C.[15]

-

Rationale for Experimental Choices:

-

The use of a two-step process involving the dithietane intermediate is a common laboratory-scale method that avoids the handling of large quantities of highly toxic and reactive reagents used in industrial processes.[13]

-

Anhydrous conditions are crucial in the first step to prevent unwanted side reactions.

-

The careful control of temperature during the addition of hexafluoropropene is necessary to manage the exothermicity of the reaction.

-

Collection of the gaseous this compound in a cold trap allows for its isolation before the controlled hydration step.

-

Chilling the water during the hydration step helps to manage the heat generated and improve the efficiency of gas absorption.

Spectroscopic Characterization of this compound Hydrate

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized this compound hydrate.

Diagram of the Characterization Workflow

Caption: Workflow for the spectroscopic characterization of this compound hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the hydroxyl protons. The chemical shift of this peak can vary depending on the solvent and concentration due to hydrogen bonding.

-

¹³C NMR: The carbon NMR spectrum is a powerful tool for confirming the gem-diol structure. A key signal to observe is the resonance for the central carbon atom bearing the two hydroxyl groups. This signal will appear as a quartet due to coupling with the six fluorine atoms.[16]

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups.[17]

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of this compound hydrate will be distinctly different from that of this compound. Key features to look for include:

-

Absence of a strong C=O stretch: The characteristic strong absorption of the carbonyl group (typically around 1700-1800 cm⁻¹) will be absent.

-

Presence of a broad O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ will be present, indicative of the hydroxyl groups and hydrogen bonding.

-

Presence of C-F stretches: Strong absorption bands in the region of 1100-1300 cm⁻¹ corresponding to the C-F stretching vibrations of the trifluoromethyl groups will be observed.[18][19]

Data Presentation: Key Physicochemical Properties

| Property | Value | Source(s) |

| This compound (Anhydrous) | ||

| Molecular Formula | C₃F₆O | [2] |

| Molar Mass | 166.02 g/mol | [2] |

| Boiling Point | -27 °C | [13] |

| This compound Trihydrate | ||

| Molecular Formula | C₃H₆F₆O₄ | [10] |

| Molar Mass | 220.07 g/mol | [10] |

| Boiling Point | ~106 °C | [15] |

| Hydration Equilibrium | ||

| Keq (this compound) | ~10⁶ M⁻¹ | [2] |

| Keq (Acetone) | ~10⁻³ M⁻¹ | [2] |

Applications in Research and Development

The unique properties of this compound and its hydrate make them valuable reagents in various areas of chemical synthesis.

-

Peptide and Depsipeptide Synthesis: this compound is used as a protecting and activating reagent for amino acids, enabling regioselective functionalization.[20][21][22][23]

-

Synthesis of Fluorinated Compounds: It serves as a key building block for the synthesis of other important fluorinated molecules, such as hexafluoroisopropanol, a versatile solvent.[7]

-

Monomer Synthesis: It is a precursor to monomers used in the production of specialty polymers.[7]

Safety and Handling

This compound is a toxic and corrosive gas, and its hydrate is also hazardous.[24][25] Strict safety precautions must be followed when handling these compounds.

-

Work in a well-ventilated fume hood: All manipulations should be carried out in a certified chemical fume hood.[26]

-

Use appropriate personal protective equipment (PPE): This includes safety goggles, face shield, and gloves resistant to fluorinated compounds.[25] For handling the gas, a specialized gas handling system and appropriate respiratory protection may be necessary.[26]

-

Avoid contact with water (for anhydrous HFA): The reaction with water is vigorous and exothermic.[3]

-

Material compatibility: Ensure that all equipment is made of materials compatible with fluorinated compounds.

-

Emergency preparedness: Have an emergency plan in place and ensure access to safety showers and eyewash stations.[24]

Conclusion

This compound hydrate stands out as a remarkably stable gem-diol, a property conferred by the strong electron-withdrawing nature of its two trifluoromethyl groups. This stability, coupled with the high reactivity of its anhydrous precursor, makes it a valuable and versatile tool for chemists. A thorough understanding of its formation, stability, and handling requirements, as outlined in this guide, is crucial for its safe and effective utilization in research and development. The provided experimental protocols offer a practical starting point for scientists looking to incorporate this unique fluorinated building block into their synthetic strategies.

References

-

This compound. Synquest Labs.

-

Burger, K., et al. (1995). Application of this compound as protecting and activating reagent in amino acid and peptide chemistry. Amino Acids, 8(2), 195-9.

-

A kind of process method and device for producing this compound trihydrate with hexafluoropropylene as raw material. (2020). CN111153783A.

-

Processes for preparation of this compound and its hydrate. (2005). US6933413B2.

-

This compound. Organic Syntheses Procedure.

-

Spengler, J., & Burger, K. (2005). Application of this compound as protecting and activating reagent in solid phase peptide and depsipeptide synthesis. ARKIVOC, 2005(6), 191-199.

-

Spengler, J., et al. (2006). This compound as Protecting and Activating Reagent: New Routes to Amino, Hydroxy, and Mercapto Acids and Their Application for Peptide and Glyco- and Depsipeptide Modification. Chemical Reviews, 106(11), 4728-4746.

-

This compound trihydrate. SpectraBase.

-

This compound. Wikipedia.

-

This compound trihydrate. SpectraBase.

-

Spengler, J., et al. (2006). This compound as Protecting and Activating Reagent: New Routes to Amino, Hydroxy, and Mercapto Acids and Their Application for Peptide and Glyco- and Depsipeptide Modification. datapdf.com.

-

Spengler, J., et al. (2006). This compound as protecting and activating reagent: new routes to amino, hydroxy, and mercapto acids and their application for peptide and glyco- and depsipeptide modification. Chemical Reviews, 106(11), 4728-46.

-

Processes for preparation of this compound and its hydrate. (2006). EP1415975B1.

-

Process for preparation of this compound monohydrate. (2010). EP2468710B1.

-

This compound. PubChem.

-

This compound. Wikipedia.

-

Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. (2023). Royal Society of Chemistry.

-

Geminal diol. Wikipedia.

-

Electronic Supplementary Materials. The Royal Society of Chemistry.

-

This compound imine. Organic Syntheses Procedure.

-

This compound. chemeurope.com.

-

Common Name: this compound. NJ.gov.

-

Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. (2017). ACS Publications.

-

Addition of Water to form Hydrates (Gem-Diols). Chemistry LibreTexts.

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2017). PMC - NIH.

-

Method for preparing this compound and hydrate of same. (2013). CN102976908A.

-

SAFETY DATA SHEET. TCI Chemicals.

-

This compound. CAMEO Chemicals - NOAA.

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry.

-

This compound. SpectraBase.

-

This compound HYDRATE. SpectraBase.

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (2014).

-

The thermal decomposition of this compound. (1961). Journal of the Chemical Society (Resumed).

-

This compound. Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels. NCBI.

-

Heterogeneous Continuous Flow Hydrogenation of this compound Trihydrate and Its Kinetic Modeling. (2023). Industrial & Engineering Chemistry Research.

-

Instrumentation: TGA and DSC Thermal Analysis. RJ Lee Group.

-

Why are geminal diols unstable? [duplicate]. Chemistry Stack Exchange.

-

(PDF) Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates. ResearchGate.

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.

-

Can a gem-Diol Moiety Be Isolated? A Reaction Study by NMR and X-ray Spectroscopies. (2021). MDPI.

-

This compound trihydrate. ChemicalBook.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. This compound [chemeurope.com]

- 4. CN111153783A - Process method and device for producing this compound trihydrate by taking hexafluoropropylene as raw material - Google Patents [patents.google.com]

- 5. Geminal diol - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. iitk.ac.in [iitk.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. fpe.umd.edu [fpe.umd.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN102976908A - Method for preparing this compound and hydrate of this compound - Google Patents [patents.google.com]

- 14. US6933413B2 - Processes for preparation of this compound and its hydrate - Google Patents [patents.google.com]

- 15. spectrabase.com [spectrabase.com]

- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. spectrabase.com [spectrabase.com]

- 19. Application of this compound as protecting and activating reagent in amino acid and peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. This compound as protecting and activating reagent: new routes to amino, hydroxy, and mercapto acids and their application for peptide and glyco- and depsipeptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nj.gov [nj.gov]

- 24. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 25. synquestlabs.com [synquestlabs.com]

- 26. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Hexafluoroacetone Adducts

Introduction: The Unique Chemistry of Hexafluoroacetone and Its Adducts

This compound (HFA), a perfluorinated ketone with the formula (CF₃)₂CO, stands out in organic chemistry due to the strong electron-withdrawing nature of its two trifluoromethyl groups.[1] This electronic property renders the carbonyl carbon exceptionally electrophilic, making HFA highly reactive towards a wide array of nucleophiles.[2][3] Unlike its hydrocarbon analog, acetone, which exists in equilibrium with its hydrate to a negligible extent, HFA reacts vigorously and exothermically with water to form a stable gem-diol, this compound hydrate.[1][4] This high reactivity extends to other compounds containing active hydrogen atoms, such as alcohols, thiols, and amines, leading to the formation of stable hemiacetal, hemithioacetal, and hemiaminal adducts, respectively.[1][5][6]

The formation of these adducts provides a powerful analytical handle. By converting analytes with active hydrogens into their HFA adducts, we introduce a fluorinated tag, the -C(CF₃)₂- group, which can be readily detected and characterized by various spectroscopic techniques. This guide provides an in-depth exploration of the primary spectroscopic methods used to analyze these adducts, offering both theoretical underpinnings and practical, field-proven insights for researchers, scientists, and drug development professionals.

It is critical to acknowledge that this compound is a toxic, corrosive, and reactive gas.[7][8][9] All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including solvent-resistant gloves, chemical goggles, and protective clothing.[7][10][11] Emergency eye wash and shower facilities should be readily accessible.[7][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of HFA Adduct Analysis

NMR spectroscopy, particularly ¹⁹F NMR, is arguably the most powerful tool for the characterization of HFA adducts. The six fluorine atoms of the C(CF₃)₂ group provide a strong, unambiguous signal, making it an excellent probe for identifying and quantifying compounds that form adducts with HFA.[5][6]

¹⁹F NMR Spectroscopy